Product packaging for 5-Bromo-1-(2,2,2-trifluoroethyl)indole(Cat. No.:CAS No. 1219741-45-3)

5-Bromo-1-(2,2,2-trifluoroethyl)indole

Cat. No.: B2434108
CAS No.: 1219741-45-3
M. Wt: 278.072
InChI Key: LCRJIFFWFNCBJJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2,2-trifluoroethyl)indole (CAS 1219741-45-3) is a strategically functionalized indole derivative designed as a key building block in medicinal chemistry and drug discovery research. This compound features two critical modifications on the privileged indole scaffold: a bromine atom at the C-5 position and a 2,2,2-trifluoroethyl group on the nitrogen atom. The bromine atom serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling for biaryl formation, Sonogashira coupling for alkyne insertion, and Buchwald-Hartwig amination for C-N bond formation . This allows researchers to efficiently create diverse libraries of complex indole derivatives. The N-linked 2,2,2-trifluoroethyl group is exceptionally stable due to the strength of carbon-fluorine bonds and the strong electron-withdrawing effect of the trifluoromethyl group . This modification can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity towards biological targets, making it a valuable motif in the development of agrochemicals, pharmaceuticals, and advanced materials . Indole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-HIV, anticancer, and antimicrobial properties . Specifically, research into 5-bromoindole derivatives has explored their potential as anticancer agents by targeting enzymes like EGFR tyrosine kinase . Furthermore, related compounds have been investigated in crystallographic screens against essential bacterial targets, such as CYP121A1 from Mycobacterium tuberculosis , highlighting the relevance of this chemotype in generating novel anti-tubercular agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrF3N B2434108 5-Bromo-1-(2,2,2-trifluoroethyl)indole CAS No. 1219741-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N/c11-8-1-2-9-7(5-8)3-4-15(9)6-10(12,13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRJIFFWFNCBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(F)(F)F)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivative Synthesis of 5 Bromo 1 2,2,2 Trifluoroethyl Indole

Reactivity Profile of the Bromine Atom at C-5

The bromine atom at the C-5 position of the indole (B1671886) ring is a versatile functional handle, primarily enabling a variety of metal-catalyzed cross-coupling reactions. Its reactivity is characteristic of a typical aryl bromide, providing a reliable site for the formation of new carbon-carbon and carbon-heteroatom bonds.

The C-5 bromine is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the linkage of the indole core to various organic fragments. Key examples of such transformations include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Halogenated indoles are recognized as suitable substrates for these types of coupling chemistries. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. wikipedia.orgharvard.edu For 5-Bromo-1-(2,2,2-trifluoroethyl)indole, a Suzuki reaction would introduce an aryl or vinyl substituent at the C-5 position. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Coupling PartnerCatalystLigandBaseSolventTypical Yield
Arylboronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or P(t-Bu)₃K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O70-95%
Heteroarylboronic AcidPd(dppf)Cl₂dppfCs₂CO₃DME or Dioxane65-90%

Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This transformation is valuable for the synthesis of arylalkynes, which are versatile intermediates for further derivatization. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgacs.org Application of the Sonogashira coupling to this compound would yield 5-alkynyl-1-(2,2,2-trifluoroethyl)indole derivatives.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
Coupling PartnerPalladium CatalystCopper Co-catalystBaseSolventTypical Yield
Terminal AlkynePd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N or DiisopropylamineTHF or DMF75-98%

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing access to arylamines. wikipedia.org This is a powerful method for introducing nitrogen-based functional groups. For the target molecule, this reaction would lead to the synthesis of 5-amino-1-(2,2,2-trifluoroethyl)indole derivatives. The choice of palladium catalyst and phosphine ligand is crucial and depends on the nature of the amine coupling partner. wikipedia.orgchemrxiv.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Coupling PartnerCatalyst PrecursorLigandBaseSolventTypical Yield
Primary or Secondary AminePd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, or RuPhosNaOt-Bu or Cs₂CO₃Toluene or Dioxane60-90%

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as bromide, by a nucleophile. rsc.org However, this reaction pathway is generally inefficient for unactivated aryl halides like this compound. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. mdpi.com

Chemical Stability and Potential Transformations of the N-Linked 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group attached to the indole nitrogen is exceptionally stable. This stability is attributed to the high strength of the carbon-fluorine bonds and the inductive electron-withdrawing effect of the trifluoromethyl (CF₃) group, which strengthens the adjacent C-C and C-N bonds. This substituent is generally inert to a wide range of reaction conditions, including those employed for metal-catalyzed cross-coupling, electrophilic substitution on the indole ring, and many reductive or oxidative processes. nih.gov

Due to this high stability, the N-(2,2,2-trifluoroethyl) moiety primarily serves as a permanent protecting or modifying group rather than a reactive handle. There are no common, selective methods for the cleavage of this group from the indole nitrogen that would not also degrade the indole core itself. Its primary role in synthesis is to confer specific physicochemical properties (such as increased lipophilicity and metabolic stability) to the final molecule and to electronically modify the reactivity of the indole ring system. researchgate.netacs.org

Reactivity of the Indole Ring System in this compound

The indole nucleus remains a reactive center for various transformations, although its reactivity is modulated by the electronic effects of the C-5 bromine and the N-trifluoroethyl substituents.

The indole ring is inherently electron-rich and susceptible to electrophilic attack. The most electron-rich and nucleophilic position is C-3. youtube.com While the N-trifluoroethyl group is electron-withdrawing and deactivates the ring towards electrophilic substitution compared to N-alkyl indoles, reactions at the C-3 position are still feasible. A classic example is the Vilsmeier-Haack reaction, which introduces a formyl group at C-3 using a Vilsmeier reagent (e.g., POCl₃/DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org

Other positions on the indole ring can be functionalized through different strategies. Nucleophilic functionalization can be achieved via directed ortho-metalation or halogen-metal exchange. Treatment with a strong organolithium base at low temperatures could potentially lead to lithium-halogen exchange at the C-5 position, or deprotonation at the C-2, C-4, or C-6 positions. The resulting organolithium species can then be trapped with various electrophiles. For instance, lithiation at C-2 followed by quenching with an electrophile would introduce a substituent at that position. nih.gov

The indole double bond system can undergo reduction to form an indoline (B122111). This is commonly achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with reducing agents like sodium cyanoborohydride in acidic media. The N-trifluoroethyl group is stable under these conditions, as evidenced by synthetic routes where an indoline is an intermediate in the formation of N-trifluoroethyl indoles. acs.org The C-5 bromine atom may also be susceptible to reduction (hydrodebromination) under certain catalytic hydrogenation conditions, which could be a desired or undesired side reaction depending on the synthetic goal.

Oxidation of the indole core can lead to various products, with oxindoles being common outcomes. Oxidation at the C-2 position would yield a 2-oxindole (an oxo group at C-2). This transformation can sometimes be achieved with reagents like N-bromosuccinimide (NBS) in aqueous solvents or with stronger oxidants, though careful control of reaction conditions is necessary to avoid over-oxidation or reaction at other sites. The electronic properties of the substituents would influence the feasibility and regioselectivity of such an oxidation.

Design and Synthesis of Advanced Analogues of this compound

While no specific examples of advanced analogues derived directly from this compound have been reported, the design and synthesis of such compounds can be conceptually approached based on established methodologies for related 5-bromoindole (B119039) systems. The strategic placement of the trifluoroethyl group at the indole nitrogen is anticipated to significantly influence the electronic properties of the indole ring, thereby affecting its reactivity and the biological profile of its derivatives.

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group is expected to decrease the electron density of the indole nucleus. This electronic modification can have several implications for the design of advanced analogues:

Modulation of Reactivity: The reduced nucleophilicity of the indole ring may alter the conditions required for classical electrophilic substitution reactions. Conversely, it could enhance the stability of the molecule towards oxidative degradation.

Influence on Biological Activity: In the context of medicinal chemistry, the trifluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilic nature can improve cell membrane permeability.

Fine-tuning of Physicochemical Properties: The introduction of fluorine atoms can modulate properties such as pKa, dipole moment, and binding interactions with biological targets.

Hypothetically, the synthesis of advanced analogues from this compound would heavily rely on the strategic utilization of the C-Br bond. Palladium-catalyzed cross-coupling reactions would be the methods of choice for introducing a wide range of functionalities.

Table 1: Potential Cross-Coupling Reactions for the Derivatization of this compound

Reaction NameCoupling PartnerIntroduced MoietyPotential Catalyst System
Suzuki-Miyaura Coupling Organoboron Reagents (e.g., boronic acids, boronate esters)Aryl, Heteroaryl, Alkyl, AlkenylPd(PPh₃)₄, Pd(dppf)Cl₂, various other Pd/phosphine complexes
Heck Coupling AlkenesSubstituted AlkenesPd(OAc)₂, P(o-tol)₃
Sonogashira Coupling Terminal AlkynesAlkynyl groupsPd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig Amination Amines, Amides, CarbamatesAmino and related nitrogen-containing groupsPd₂(dba)₃, various phosphine ligands (e.g., BINAP, Xantphos)
Stille Coupling Organotin ReagentsVarious carbon-based fragmentsPd(PPh₃)₄
Negishi Coupling Organozinc ReagentsVarious carbon-based fragmentsPd(PPh₃)₄

The design of advanced analogues would be driven by the desired application. For instance, in drug discovery, bioisosteric replacements for the bromine atom or the introduction of pharmacophoric groups could be explored to optimize biological activity, selectivity, and pharmacokinetic properties. The synthesis of these analogues would involve a systematic exploration of different coupling partners and reaction conditions to achieve the desired transformations efficiently.

Detailed research into the reactivity of this compound is required to establish optimal conditions for these transformations and to fully unlock its potential as a versatile building block in organic synthesis. The findings from such studies would be invaluable for the future design and development of novel indole-based compounds with tailored properties.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms in the Synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)indole

The formation of this compound necessitates a sequential or concerted installation of the 2,2,2-trifluoroethyl group at the N1 position and a bromine atom at the C5 position of the indole (B1671886) ring. The elucidation of the mechanisms for these steps is fundamental to controlling the reaction's outcome.

The introduction of a 2,2,2-trifluoroethyl group onto the nitrogen atom of an indole ring can be achieved through various synthetic strategies, each with its own mechanistic pathway. One notable method involves the use of 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as a trifluoroethylating agent. This metal-free approach offers high selectivity for the C3 position in the absence of a base, but the presence of a sterically hindered base like 2,6-di-tert-butylpyridine (B51100) (DTBPy) can direct the reaction towards N-trifluoroethylation. rsc.org

Quantum chemical calculations have shed light on the selectivity of this transformation. The calculations indicate that the N-trifluoroethylation of DTBPy has an extremely high activation energy due to significant steric hindrance. rsc.org This prevents the base from being alkylated, allowing it to act as a proton scavenger, which in turn can influence the N- versus C-alkylation selectivity on the indole substrate.

Another avenue for trifluoroethylation involves iron-catalyzed C-H activation, proceeding via an Fe(III)-carbene insertion into a C(sp²)–H bond of the indole. researchgate.net While this method primarily targets C-H bonds, understanding the underlying principles of metal-carbene interactions is valuable for developing selective N-alkylation catalysts.

The bromination of indoles is a classic example of electrophilic aromatic substitution. The indole ring is highly activated towards electrophiles, with the C3 position being the most nucleophilic. researchgate.net However, when the C3 position is blocked, or under specific reaction conditions, substitution can occur at other positions, including C5.

For the synthesis of this compound, the bromination would typically be performed on the N-trifluoroethylated indole precursor. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the nitrogen atom can influence the regioselectivity of the bromination.

Studies on the direct bromination of substituted indoles propose a two-step mechanism. The first step, which is the rate-determining step, involves the overlap of the lowest unoccupied molecular orbital (LUMO) of the bromine molecule (Br₂) with the highest occupied molecular orbital (HOMO) of the substituted indole. researchgate.net This leads to the formation of a sigma-complex (an arenium ion intermediate), which then loses a proton in the second step to yield the brominated product. The rate of this reaction is influenced by the electronic nature of the substituents on the indole ring. researchgate.net

Quantumchemical and Density Functional Theory (DFT) Calculations

Quantumchemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions at a molecular level. These computational methods provide deep insights into the electronic structure, reactivity, and energetics of the molecules involved in the synthesis of this compound.

DFT calculations can be used to analyze the electronic properties of the indole substrate, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). niscpr.res.inniscpr.res.in This analysis is crucial for predicting the reactivity and regioselectivity of both the N-trifluoroethylation and bromination steps.

For instance, the calculated molecular electrostatic potential can indicate the most electron-rich and, therefore, most nucleophilic sites in the molecule, guiding the approach of electrophiles. researchgate.net In the case of N-trifluoroethylated indole, DFT can predict how the trifluoroethyl group alters the electron density across the indole ring system, thereby influencing the position of subsequent electrophilic attack by bromine. A linear correlation has been observed between the electron-withdrawing power of a substituent and the Gibbs free energy barrier of the rate-determining step in the bromination of indoles. researchgate.net

Table 1: Representative Calculated Electronic Properties of Indole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.50-0.255.25
1-(2,2,2-trifluoroethyl)indole-5.75-0.505.25
5-Bromoindole (B119039)-5.65-0.405.25

Note: The values presented are illustrative and based on typical trends observed in DFT calculations of indole derivatives. Actual values may vary depending on the level of theory and basis set used.

A significant advantage of DFT is its ability to model the geometries and energies of transient species such as reaction intermediates and transition states. acs.org This allows for the mapping of the entire reaction energy profile, providing a quantitative understanding of the reaction mechanism.

For the synthesis of this compound, computational modeling can be used to:

Determine the activation energy barriers for N- versus C-trifluoroethylation, explaining the observed selectivity.

Characterize the structure of the sigma-complex formed during the bromination of 1-(2,2,2-trifluoroethyl)indole.

Calculate the relative energies of the transition states leading to substitution at different positions on the indole ring, thereby predicting the regioselectivity of bromination.

By analyzing the computed energy barriers, researchers can identify the rate-determining step of the reaction and understand how different factors, such as substituents or catalysts, can influence the reaction rate. acs.org

In cases where the synthesis of this compound involves catalytic processes, DFT calculations are instrumental in elucidating the catalytic cycles. For instance, in a hypothetical catalytic N-trifluoroethylation, DFT could be used to model the coordination of the indole to the metal center, the oxidative addition or carbene insertion step, and the reductive elimination that releases the product and regenerates the catalyst.

Furthermore, these computational studies can provide valuable insights into the role of ligands in a catalytic system. By modeling the catalyst with different ligands, it is possible to understand how the electronic and steric properties of the ligands influence the activity and selectivity of the catalyst. This knowledge is crucial for the rational design of new and improved catalysts for the synthesis of functionalized indoles.

Application of Spectroscopic Techniques for Mechanistic Confirmation

The elucidation of reaction mechanisms is paramount in synthetic organic chemistry for process optimization and the development of novel molecular architectures. In the context of the synthesis of this compound, spectroscopic techniques are indispensable tools for confirming the structural integrity of the final product and for providing insights into the mechanistic pathway of the N-trifluoroethylation of the 5-bromoindole precursor. While specific mechanistic studies on this exact transformation are not extensively detailed in the public domain, the principles of spectroscopic analysis applied to analogous indole chemistries provide a robust framework for its mechanistic confirmation.

The synthesis of this compound typically proceeds via the N-alkylation of 5-bromoindole with a suitable trifluoroethylating agent. The reaction mechanism can be postulated to involve the deprotonation of the indole nitrogen followed by nucleophilic attack on the electrophilic trifluoroethyl source. Spectroscopic analysis at various stages of this process is crucial for identifying key intermediates and confirming the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and plays a central role in confirming the formation of this compound.

¹H NMR Spectroscopy: The transformation from 5-bromoindole to its N-trifluoroethylated derivative is clearly evidenced in the ¹H NMR spectrum. The disappearance of the characteristic broad singlet corresponding to the N-H proton of the starting material (typically observed around δ 8.1 ppm) is a primary indicator of successful N-alkylation. Concurrently, the appearance of a quartet in the aliphatic region (typically around δ 4.8-5.0 ppm) is indicative of the methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group. The coupling of these protons to the three fluorine atoms of the trifluoromethyl group results in this characteristic quartet multiplicity, with a coupling constant (³JHF) of approximately 8-9 Hz. The aromatic protons of the indole ring will also experience slight shifts in their chemical environment due to the electronic effects of the newly introduced trifluoroethyl group.

¹³C NMR Spectroscopy: Further confirmation is provided by ¹³C NMR spectroscopy. The introduction of the trifluoroethyl group results in the appearance of two new signals in the aliphatic region. The methylene carbon (-CH₂-) signal will appear as a quartet due to coupling with the three fluorine atoms (²JCF), while the trifluoromethyl carbon (-CF₃) will also be observed as a quartet (¹JCF). The chemical shifts of the indole ring carbons will also be altered upon N-alkylation.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy provides unambiguous evidence for the incorporation of the trifluoroethyl group. The spectrum will exhibit a triplet (or a more complex pattern depending on the specific coupling) corresponding to the -CF₃ group, with a chemical shift characteristic of this moiety. The coupling of the fluorine atoms to the adjacent methylene protons confirms the connectivity.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the context of the synthesis of this compound, the most significant change observed in the IR spectrum is the disappearance of the N-H stretching vibration of the 5-bromoindole starting material, which is typically a sharp peak in the region of 3400-3500 cm⁻¹. The presence of strong C-F stretching bands, usually in the range of 1100-1300 cm⁻¹, in the product spectrum provides further evidence for the successful incorporation of the trifluoroethyl group.

Mass Spectrometry (MS):

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated molecular weight. The isotopic pattern of the molecular ion peak will also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the trifluoromethyl group or other characteristic fragments.

By combining the data from these spectroscopic techniques, a comprehensive and unambiguous confirmation of the structure of this compound can be achieved, thereby validating the proposed reaction mechanism.

Interactive Data Tables

Below are representative data tables illustrating the expected spectroscopic data for this compound, based on known data for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~6.6d~3.2
H-3~7.3d~3.2
H-4~7.8d~1.8
H-6~7.2dd~8.7, 1.8
H-7~7.4d~8.7
-CH₂-~4.9q³JHF ≈ 8.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-2~102s
C-3~129s
C-3a~126s
C-4~124s
C-5~115s
C-6~122s
C-7~113s
C-7a~135s
-CH₂-~48q
-CF₃~124q

Table 3: Key IR Absorption Bands for Mechanistic Confirmation

Functional Group Starting Material (5-Bromoindole) Product (this compound)
N-H StretchPresent (~3414 cm⁻¹)Absent
C-F StretchAbsentPresent (~1100-1300 cm⁻¹)
Aromatic C-H StretchPresent (~3100-3000 cm⁻¹)Present (~3100-3000 cm⁻¹)
Aromatic C=C StretchPresent (~1600-1450 cm⁻¹)Present (~1600-1450 cm⁻¹)

Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Bromo-1-(2,2,2-trifluoroethyl)indole, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the methylene (B1212753) protons of the trifluoroethyl group. The bromine atom at the C-5 position and the trifluoroethyl group at the N-1 position induce characteristic shifts in the neighboring protons. The methylene protons adjacent to the nitrogen and the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further structural confirmation by revealing the chemical shifts of all carbon atoms. The carbon bearing the bromine atom (C-5) is anticipated to be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the trifluoroethyl group, particularly the trifluoromethyl carbon, will show characteristic splitting patterns due to carbon-fluorine coupling.

Predicted NMR Data:

Note: The following data is predicted based on the analysis of structurally similar compounds, including 5-bromoindole (B119039) and N-substituted trifluoroethyl indoles, and serves as an illustrative guide.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-27.30 - 7.40d~3.0
H-36.55 - 6.65d~3.0
H-47.70 - 7.80d~1.8
H-67.25 - 7.35dd~8.7, 1.8
H-77.40 - 7.50d~8.7
N-CH₂4.80 - 4.90q~8.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2126.0 - 127.0
C-3102.0 - 103.0
C-3a129.0 - 130.0
C-4124.0 - 125.0
C-5114.0 - 115.0
C-6122.0 - 123.0
C-7112.0 - 113.0
C-7a135.0 - 136.0
N-CH₂49.0 - 50.0 (q, J ≈ 35 Hz)
CF₃124.0 - 125.0 (q, J ≈ 277 Hz)

High-Accuracy Mass Spectrometry

High-accuracy mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data:

Table 3: Predicted m/z Values for the Molecular Ion of this compound

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br)
[C₁₀H₇BrF₃N]⁺292.9718294.9697

Common fragmentation pathways for N-alkylated indoles may involve the loss of the trifluoroethyl group or cleavage of the indole ring. The presence of the bromine atom will be evident in the isotopic patterns of the fragment ions.

Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted FTIR Data:

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group/Bond Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch (CH₂)2980 - 2880Medium
C=C stretch (indole ring)1610 - 1450Medium to Strong
C-N stretch1350 - 1250Strong
C-F stretch (CF₃)1300 - 1100Very Strong
C-Br stretch650 - 550Medium to Strong

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

A reverse-phase HPLC method would be suitable for this analysis. A C18 column would likely provide good separation, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound would be influenced by its lipophilicity, which is expected to be significant due to the presence of the bromo and trifluoroethyl groups. Gradient elution may be employed to ensure the effective separation of all components in a sample mixture. Detection is typically achieved using a UV detector, monitoring at a wavelength where the indole chromophore exhibits strong absorbance (around 220 nm and 280 nm).

Table 5: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Compound Names

Future Research Directions and Specialized Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of indole (B1671886) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, use of renewable resources, and energy efficiency. researchgate.netresearchgate.net Future research on 5-Bromo-1-(2,2,2-trifluoroethyl)indole is likely to focus on developing sustainable synthetic routes that move away from traditional methods, which may involve harsh reagents and generate significant waste.

Key green approaches that could be adapted for the synthesis of this compound include:

Catalyst-Free and Metal-Free Reactions : Innovations in multicomponent reactions have enabled the synthesis of the indole core under mild, metal-free conditions, often using benign solvents like ethanol. rsc.org Similarly, metal-free methods for creating fluorinated indoles have been developed, utilizing organic oxidants instead of metal catalysts. nih.gov

Alternative Energy Sources : Microwave irradiation and ultrasound have emerged as effective tools in organic synthesis to reduce reaction times and improve yields, representing a more energy-efficient approach compared to conventional heating. researchgate.netnumberanalytics.com

Electrochemical Synthesis : Electrosynthesis is a particularly promising green methodology, as it uses electricity to drive reactions, minimizing the need for chemical oxidants or reductants. researchgate.net Anodic fluorination has been successfully used to prepare fluorinated indole derivatives and could be explored for introducing fluorine-containing groups. researchgate.net

Novel Catalytic Systems : The use of recyclable catalysts, such as magnetic nanoparticles (MNPs), offers a sustainable alternative to traditional homogeneous catalysts, simplifying product purification and reducing waste. researchgate.net

The development of a green synthesis for this compound would likely involve a multi-step process where each step is optimized for sustainability, such as a green bromination method followed by a sustainable N-alkylation with a trifluoroethylating agent.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The structure of this compound offers multiple reactive sites, making it a fertile ground for exploring new chemical transformations. The interplay between the electron-donating indole ring, the halogen substituent, and the strongly electron-withdrawing N-trifluoroethyl group is expected to result in unique reactivity.

Future research could investigate:

C-H Functionalization : Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. numberanalytics.com Research could explore the regioselective introduction of new functional groups at various positions on the indole nucleus, guided by the electronic influence of the existing substituents. Methods for the direct C3-trifluoroethylation of indoles have been developed, showcasing the potential for such transformations. rsc.orgrsc.org

Cross-Coupling Reactions : The bromine atom at the C-5 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. numberanalytics.com This would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, creating a library of complex derivatives.

Transformations Involving the Trifluoroethyl Group : The N-trifluoroethyl group significantly alters the electronic properties of the indole nitrogen, reducing its nucleophilicity. rsc.orgrsc.org This modification can influence the regioselectivity of electrophilic substitution reactions on the indole ring.

Dearomatization Reactions : Recent studies have shown that indoles can undergo dearomative difluorination to produce 2,3-difluorinated indolines, which have applications in medicinal chemistry. chemrxiv.org Investigating similar dearomatization strategies with this compound could lead to novel three-dimensional molecular architectures.

Potential TransformationReactive SiteExpected Outcome
Suzuki-Miyaura CouplingC5-Br BondIntroduction of aryl or vinyl groups
Buchwald-Hartwig AminationC5-Br BondFormation of C-N bonds
C-H ArylationC2, C3, C4, C6, C7Direct introduction of aryl substituents
Electrophilic SubstitutionBenzene portion of indoleIntroduction of nitro, acyl, or other groups
Dearomative FluorinationPyrrole portion of indoleSynthesis of fluorinated indolines

Potential Contributions to Advanced Materials Science Research

Indole-based polymers, or polyindoles, are a class of conducting polymers with promising applications due to their redox activity and thermal stability. nih.govmaterialsciencejournal.orgresearchgate.net The specific structure of this compound makes it an attractive monomer for the synthesis of novel functional materials.

Potential research directions in materials science include:

Fluorinated Conducting Polymers : This compound could be polymerized, either chemically or electrochemically, to create a fluorinated polyindole. nih.govrsc.org The incorporation of trifluoroethyl groups can enhance the thermal stability and tune the electronic properties of the resulting polymer. utoronto.ca

Tunable Optoelectronic Properties : The bromine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The presence of fluorine can also influence photoluminescence and conductivity. rsc.org

Enhanced Material Stability : Polyindoles are noted for having better thermal stability and slower degradation rates compared to other conducting polymers like polyaniline. nih.govmaterialsciencejournal.org The introduction of fluorine is known to further enhance these characteristics, potentially leading to more robust materials for applications in sensors, electrochromic devices, or energy storage. nih.govresearchgate.net

Fundamental Studies in Organic Chemistry and Reaction Design

Beyond its direct applications, this compound serves as an excellent model system for fundamental studies in physical organic chemistry and reaction mechanism design.

This compound allows researchers to systematically investigate:

Substituent Effects : The molecule provides a platform to study the combined electronic and steric effects of the bromo and trifluoroethyl groups on the reactivity of the indole core. For instance, the electron-withdrawing nature of the N-trifluoroethyl group can be contrasted with the inductive and resonance effects of the C-5 bromine.

Reaction Mechanisms : It can be used as a substrate to elucidate the mechanisms of important organic reactions. For example, DFT (Density Functional Theory) calculations, similar to those used to study the trifluoroethylation of other indoles, could be employed to understand the reaction pathways and transition states for various transformations involving this specific molecule. rsc.orgrsc.org

Regioselectivity : The substituted indole ring is an ideal substrate for studying the factors that control regioselectivity in reactions like electrophilic aromatic substitution or metal-catalyzed C-H functionalization. nih.gov

Utilization as a Scaffold for Rational Design in Chemical Biology Research

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of many natural products and FDA-approved drugs. researchgate.netmdpi.comluc.edu The unique features of this compound make it a highly valuable starting point for the rational design of new therapeutic agents.

The strategic importance of each component of the molecule includes:

The Indole Core : Provides a rigid and versatile framework that can be functionalized to interact with various biological targets, including protein kinases, DNA topoisomerases, and other enzymes. mdpi.comresearchgate.net

The 5-Bromo Group : The bromine atom can act as a bioisostere for other groups, form halogen bonds with biological targets, or serve as a synthetic handle for introducing additional functionality to explore structure-activity relationships (SAR). researchgate.netbeilstein-archives.org

The N-trifluoroethyl Group : The incorporation of fluorine and trifluoromethyl groups is a widely used strategy in drug design to enhance metabolic stability, increase binding affinity, and improve pharmacokinetic properties such as membrane permeability and bioavailability. mdpi.comacs.orgnih.govnih.govtandfonline.com

This scaffold could be rationally modified to develop new classes of molecules for various therapeutic areas. For example, indole derivatives are actively being investigated as anticancer, antibacterial, and antiviral agents. mdpi.comrsc.orgnih.gov The combination of the indole core, a halogen for potential halogen bonding or further modification, and a fluorinated group for enhanced drug-like properties makes this compound a prime candidate for fragment-based and structure-based drug discovery efforts. nih.gov

Structural ComponentRole in Rational Drug Design
Indole Nucleus"Privileged" scaffold for binding to biological targets. mdpi.com
5-Bromo SubstituentSite for synthetic modification; potential for halogen bonding. beilstein-archives.org
N-(2,2,2-trifluoroethyl) GroupEnhances metabolic stability, lipophilicity, and binding affinity. acs.orgnih.govtandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1-(2,2,2-trifluoroethyl)indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation of 5-bromoindole with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides or triflate). Key steps include:
  • Base Selection : Use strong bases like NaH to deprotonate the indole nitrogen (e.g., as in the tosylation of 5-bromoindole in ).
  • Solvent Optimization : Polar aprotic solvents (THF, DMF) enhance reactivity. For example, PEG-400:DMF mixtures improved click chemistry yields in and .
  • Catalysis : Copper(I) iodide (CuI) catalyzes azide-alkyne cycloadditions (), while Pd-based catalysts may aid cross-couplings.
  • Purification : Flash column chromatography with gradients like 70:30 EtOAc:Hexane () or recrystallization () isolates the product.
    Yield Optimization : Reduce side reactions by controlling stoichiometry (e.g., 1:1.2 molar ratios in ) and reaction time (e.g., 12 hours for cycloadditions in ).

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C/19F NMR : Diagnostic signals include:
  • Trifluoroethyl group: 19F NMR at δ -114.65 (), 1H NMR triplet for -CH2CF3 (~4.6 ppm, J = 7.2 Hz, ).
  • Indole protons: Aromatic signals between 7.1–7.3 ppm ().
  • HRMS : Confirm molecular ions (e.g., [M+H]+ at 385.0461 in ).
  • TLC : Monitor reaction progress (e.g., Rf = 0.30 in EtOAc:Hexane, ).

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer :
  • Solvent Extraction : Use EtOAC:H2O (1:1) to remove polar impurities ().
  • Flash Chromatography : Employ gradients like 50:50 EtOAc:Hexane () or 70:30 EtOAc:Hexane ().
  • Recrystallization : Ethanol or water precipitates pure product ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for brominated indole derivatives?

  • Methodological Answer :
  • Deuterated Solvent Effects : Confirm solvent shifts (e.g., CDCl3 vs. DMSO-d6). and report shifts in CDCl3.
  • Impurity Analysis : Compare with byproducts (e.g., unreacted starting material in ).
  • Coupling Constants : Analyze splitting patterns (e.g., J = 7.2 Hz for -CH2CF3 in ).
  • Reference Standards : Cross-check with literature (e.g., 5-Bromo-2-methylindole in ).

Q. What strategies introduce trifluoroethyl groups onto the indole nitrogen, and what mechanistic considerations apply?

  • Methodological Answer :
  • Alkylation Agents : Use trifluoroethyl halides (e.g., CF3CH2I) with NaH () or phase-transfer catalysts.
  • Protecting Groups : Tosyl chloride protects indole nitrogen before alkylation ().
  • Mechanistic Insights : SN2 displacement is favored in polar aprotic solvents; steric hindrance may require elevated temperatures.

Q. How does the trifluoroethyl group influence electrophilic substitution patterns on the indole ring?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing -CF3 group deactivates the indole ring, directing electrophiles to the 4- or 6-positions (meta/para to bromine).
  • Experimental Validation : Compare bromination patterns in derivatives (e.g., 5-Bromo-3-methylindole in vs. trifluoroethyl-substituted analogs).

Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for Suzuki or Buchwald-Hartwig couplings.
  • Electronic Parameters : The bromine atom acts as a leaving group, while -CF3 stabilizes intermediates via inductive effects.
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to optimize catalytic cycles.

Data Contradiction Analysis

Q. Why do reported yields for similar indole derivatives vary across studies?

  • Methodological Answer :
  • Catalyst Loading : used 1.0 g CuI for 700 mg substrate (50% yield), while lower catalyst amounts may reduce yields.
  • Reaction Scale : Small-scale syntheses (e.g., 370 mg in ) often have lower yields due to handling losses.
  • Purification Efficiency : Column chromatography vs. recrystallization impacts recovery ( vs. 7).

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